2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
Overview
Description
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C12H14BClF2O2 and a molecular weight of 274.5 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
This compound belongs to the class of boronic esters, which are known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
Boronic esters, including pinacol boronic esters, are known to participate in transmetalation reactions during suzuki-miyaura coupling . In these reactions, the boronic ester transfers an organoboron group to a metal catalyst, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the introduction of the organoboron group can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
As a boronic ester, it’s likely that its primary role is in facilitating the formation of new carbon-carbon bonds during Suzuki-Miyaura coupling reactions . The specific effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action, efficacy, and stability of “2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation reactions . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
In the context of SM coupling, boronic esters undergo a process called transmetalation, where they transfer their organic groups to a metal catalyst, such as palladium .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and can be stored for extended periods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-6-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the boronic acid and pinacol.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM)
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation
Boronic Acids: Formed through hydrolysis
Scientific Research Applications
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and chlorine substituents.
2,3-Difluorophenylboronic Acid Pinacol Ester: Lacks the chlorine substituent.
6-Chlorophenylboronic Acid Pinacol Ester: Lacks the fluorine substituents.
Uniqueness
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is unique due to the presence of both fluorine and chlorine substituents, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance the compound’s stability and make it a more versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQULQLTDSDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148378 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-33-6 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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